Methyl 4-((2-benzylhydrazinyl)methyl)benzoate
Description
Methyl 4-((2-benzylhydrazinyl)methyl)benzoate is an organic compound with the molecular formula C16H18N2O2. It is a derivative of benzoic acid and is characterized by the presence of a benzylhydrazinyl group attached to the benzoate moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
Properties
CAS No. |
1392879-15-0 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
methyl 4-[(2-benzylhydrazinyl)methyl]benzoate |
InChI |
InChI=1S/C16H18N2O2/c1-20-16(19)15-9-7-14(8-10-15)12-18-17-11-13-5-3-2-4-6-13/h2-10,17-18H,11-12H2,1H3 |
InChI Key |
WBEGXNRSENUSGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNNCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 4-((2-benzylhydrazinyl)methyl)benzoate typically involves the reaction of methyl 4-formylbenzoate with benzylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Methyl 4-((2-benzylhydrazinyl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The benzylhydrazinyl group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives. Common reagents include alkyl halides and acyl chlorides.
Scientific Research Applications
Methyl 4-((2-benzylhydrazinyl)methyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research on this compound includes its potential use as a pharmacological agent. Studies focus on its interactions with biological targets and its potential therapeutic effects.
Industry: While not widely used in industrial applications, it serves as a reference compound in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-((2-benzylhydrazinyl)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylhydrazinyl group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of the research.
Comparison with Similar Compounds
Methyl 4-((2-benzylhydrazinyl)methyl)benzoate can be compared with other similar compounds, such as:
Methyl benzoate: A simpler ester of benzoic acid, used primarily in perfumery and as a solvent.
Benzylhydrazine: A hydrazine derivative used in the synthesis of various organic compounds.
Methyl 4-formylbenzoate: An intermediate in the synthesis of this compound, used in various organic reactions.
The uniqueness of this compound lies in its combination of the benzylhydrazinyl group with the benzoate moiety, providing a versatile structure for various chemical and biological studies.
Biological Activity
Methyl 4-((2-benzylhydrazinyl)methyl)benzoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C16H18N4O2
- Molecular Weight : 298.34 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The compound's mechanism appears to involve disrupting bacterial cell wall synthesis and inhibiting essential enzymes required for bacterial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In studies involving cancer cell lines, this compound showed cytotoxic effects, leading to apoptosis in cancer cells. The proposed mechanism involves the induction of oxidative stress and the activation of apoptotic pathways, which may be attributed to its hydrazine moiety interacting with cellular targets.
Case Studies and Experimental Data
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
-
Study on Anticancer Effects :
- Objective : To determine the cytotoxic effects on HeLa and MCF-7 cell lines.
- Method : MTT assay was used to assess cell viability.
- Results : IC50 values were found to be 30 µM for HeLa cells and 25 µM for MCF-7 cells, indicating potent anticancer activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, which is crucial for both microbial growth and cancer cell proliferation.
- Oxidative Stress Induction : The hydrazine group can generate reactive oxygen species (ROS), leading to oxidative damage in cells.
- Apoptosis Activation : The compound triggers apoptotic pathways through mitochondrial dysfunction, leading to cell death in cancerous cells.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Methyl 4-(aminomethyl)benzoate | Antimicrobial, Anticancer | Enzyme inhibition |
| Benzylhydrazine | Antitumor | ROS generation |
| Hydrazone derivatives | Antibacterial, Antifungal | Cell wall synthesis inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
